(3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)boronic acid (3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)boronic acid
Brand Name: Vulcanchem
CAS No.: 1253911-87-3
VCID: VC2747482
InChI: InChI=1S/C8H10BNO3/c11-9(12)6-1-2-7-8(5-6)13-4-3-10-7/h1-2,5,10-12H,3-4H2
SMILES: B(C1=CC2=C(C=C1)NCCO2)(O)O
Molecular Formula: C8H10BNO3
Molecular Weight: 178.98 g/mol

(3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)boronic acid

CAS No.: 1253911-87-3

Cat. No.: VC2747482

Molecular Formula: C8H10BNO3

Molecular Weight: 178.98 g/mol

* For research use only. Not for human or veterinary use.

(3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)boronic acid - 1253911-87-3

Specification

CAS No. 1253911-87-3
Molecular Formula C8H10BNO3
Molecular Weight 178.98 g/mol
IUPAC Name 3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid
Standard InChI InChI=1S/C8H10BNO3/c11-9(12)6-1-2-7-8(5-6)13-4-3-10-7/h1-2,5,10-12H,3-4H2
Standard InChI Key WYQDDUNFURCWPS-UHFFFAOYSA-N
SMILES B(C1=CC2=C(C=C1)NCCO2)(O)O
Canonical SMILES B(C1=CC2=C(C=C1)NCCO2)(O)O

Introduction

Chemical Properties and Structure

(3,4-dihydro-2H-benzo[b] oxazin-7-yl)boronic acid has a molecular formula of C8H10BNO3 and a molecular weight of 178.98 g/mol. The compound's structure consists of a benzoxazine scaffold with a boronic acid group attached at the 7-position. The benzoxazine core includes a benzene ring fused with a partially saturated 1,4-oxazine ring, creating a bicyclic system that provides the basic structural framework for this compound.

The IUPAC name for this compound is 3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid, which precisely describes its structural arrangement. The compound can be represented by several chemical identifiers that facilitate its recognition and characterization in databases and scientific literature:

  • Standard InChI: InChI=1S/C8H10BNO3/c11-9(12)6-1-2-7-8(5-6)13-4-3-10-7/h1-2,5,10-12H,3-4H2

  • Standard InChIKey: WYQDDUNFURCWPS-UHFFFAOYSA-N

  • SMILES notation: B(C1=CC2=C(C=C1)NCCO2)(O)O

  • Canonical SMILES: B(C1=CC2=C(C=C1)NCCO2)(O)O

  • PubChem Compound ID: 91885119

The following table summarizes the key chemical and physical properties of (3,4-dihydro-2H-benzo[b] oxazin-7-yl)boronic acid:

PropertyValue
CAS Number1253911-87-3
Molecular FormulaC8H10BNO3
Molecular Weight178.98 g/mol
IUPAC Name3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid
Functional GroupsBoronic acid, benzoxazine
PubChem Compound ID91885119

In terms of physical properties, boronic acids generally exist as white crystalline solids with relatively high melting points, though specific physical data for this exact compound is limited in the available search results. The boronic acid functional group (-B(OH)2) is known to participate in hydrogen bonding and can form reversible covalent bonds with diols and related compounds, properties that contribute to its utility in organic synthesis.

Applications and Research Significance

(3,4-dihydro-2H-benzo[b] oxazin-7-yl)boronic acid has significant applications in the field of organic synthesis, particularly as a building block for more complex molecules. The primary value of this compound lies in its potential use in cross-coupling reactions, especially the Suzuki-Miyaura reaction, which is a powerful method for forming carbon-carbon bonds.

The Suzuki-Miyaura coupling reaction involves the reaction between organoboron compounds (like boronic acids) and organohalides in the presence of a palladium catalyst. This reaction is widely employed in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and materials for electronic applications. The presence of the boronic acid group in (3,4-dihydro-2H-benzo[b] oxazin-7-yl)boronic acid makes it a valuable reagent for such transformations.

In research contexts, this compound can serve as an intermediate for synthesizing:

  • Pharmaceutical compounds with potential therapeutic properties

  • Materials with specific optical, electronic, or mechanical characteristics

  • Chemical probes for studying biological systems

  • Novel ligands for catalysis and coordination chemistry

The benzoxazine core structure itself has been associated with various biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. When combined with the synthetic versatility provided by the boronic acid group, this creates opportunities for developing structurally diverse compounds with potential biological significance.

Research involving boronic acids has expanded beyond traditional organic synthesis to include applications such as:

  • Carbohydrate sensing and recognition

  • Enzyme inhibition for drug development

  • Self-healing polymers and materials

  • Boron neutron capture therapy in cancer treatment

For researchers and synthetic chemists, having access to specialized building blocks like (3,4-dihydro-2H-benzo[b] oxazin-7-yl)boronic acid expands the toolkit available for constructing molecules with targeted properties and functions, ultimately contributing to advancements in various fields from drug discovery to materials science.

Related Compounds and Derivatives

Several related compounds and derivatives of (3,4-dihydro-2H-benzo[b] oxazin-7-yl)boronic acid have been developed, each with specific modifications that alter their chemical properties and potential applications. These structural analogs provide valuable insights into structure-activity relationships and expand the versatility of benzoxazine boronic acids in research and synthesis.

One notable related compound is 4-Methyl-3-oxo-3,4-dihydro-2H-benzo[b] oxazine-7-boronic Acid (CAS No. 1515875-37-2) . This derivative features additional functional groups compared to the parent compound, including a methyl substituent at the 4-position and an oxo group at the 3-position. These modifications result in a slightly different molecular formula (C9H10BNO4) and an increased molecular weight of 206.99 g/mol . The additional functional groups likely alter the compound's reactivity and potential applications in synthetic sequences.

Another significant derivative is (4-(Tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b] oxazin-7-yl)boronic acid (CAS No. 2304633-98-3) . This compound incorporates a tert-butoxycarbonyl (Boc) protecting group at the 4-position of the benzoxazine ring, giving it the molecular formula C13H18BNO5 and a molecular weight of 279.1 g/mol . The Boc group is a common protecting group in organic synthesis, particularly for amine functionalities, suggesting that this derivative might be used in synthetic sequences where selective protection and deprotection strategies are required.

The following table compares these related compounds, highlighting their structural differences and key properties:

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Features
(3,4-dihydro-2H-benzo[b] oxazin-7-yl)boronic acid1253911-87-3C8H10BNO3178.98Basic benzoxazine scaffold with boronic acid at 7-position
4-Methyl-3-oxo-3,4-dihydro-2H-benzo[b] oxazine-7-boronic Acid1515875-37-2 C9H10BNO4 206.99 Additional methyl at 4-position and oxo at 3-position
(4-(Tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b] oxazin-7-yl)boronic acid2304633-98-3 C13H18BNO5 279.1 Boc protecting group at 4-position

These structural variations can significantly impact the reactivity and selectivity of these compounds in synthetic transformations. For instance, the presence of protecting groups like the Boc group in the third compound would influence its behavior in coupling reactions and might require different reaction conditions compared to the unprotected parent compound.

The development of these derivatives reflects ongoing efforts to expand the chemical space around benzoxazine boronic acids and to create reagents with tailored properties for specific synthetic applications. Each modification provides opportunities for exploring new reaction pathways and potentially accessing novel molecular structures with unique properties and functions.

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